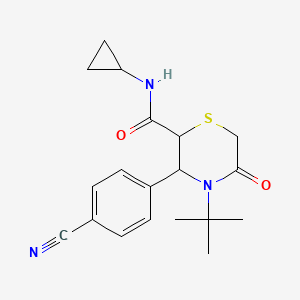

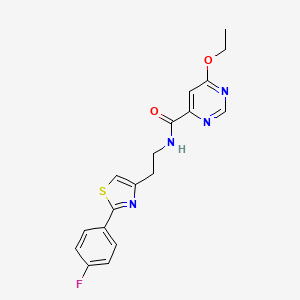

![molecular formula C25H23N5O3S B2409672 2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034622-55-2](/img/structure/B2409672.png)

2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a 1,3,4-oxadiazole ring, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety . This compound could be a key pharmacophore of several biologically active agents .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted piperazinylquinolones characterized by having N-[2-[5-(methylthio)thiophen-2-yl]ethyl residue as a bulky side-chain has been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene ring mean plane lies almost in the plane of the oxadiazole ring . The piperazine ring that links the methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety to a 2-methoxyphenyl unit has a chair conformation .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and the reagents used. For instance, one study reported that a compound with a similar structure inhibited the catalytical activity of PARP1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, a compound with a similar structure was reported to have a melting point of 200–202 °C .Wissenschaftliche Forschungsanwendungen

Halocyclization and Synthesis

Cyclization of a similar compound by the action of halogens led to derivatives with potential for further chemical modifications. This process demonstrates the compound's utility in synthetic organic chemistry, particularly in the creation of novel halogenated derivatives for further exploration in various fields, including medicinal chemistry (Zborovskii et al., 2011).

Luminescent Properties and Electron Transfer

Compounds with structural similarities exhibit notable luminescent properties and photo-induced electron transfer capabilities. This suggests potential applications in the development of new photoluminescent materials or chemical sensors, based on modifications of the core structure (Gan et al., 2003).

Antimicrobial Activities

Derivatives of related compounds have shown antimicrobial activities, indicating potential use in developing new antimicrobial agents. This highlights the importance of such compounds in pharmaceutical research, especially for targeting resistant microbial strains (Bektaş et al., 2007).

Antitumor Evaluation

Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives related to the compound have been evaluated for antitumor activity, showing satisfactory results against certain human tumor cell lines. This suggests the compound's derivatives could be explored further for their potential as anticancer agents (Mahmoud et al., 2018).

Chemoreceptors for Ion Detection

Derivatives with structural modifications have been developed as efficient reversible colorimetric and fluorescent chemosensors for ion detection, notably fluoride ions. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Zhang et al., 2020).

Zukünftige Richtungen

The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” and its derivatives could be further investigated for their potential biological activities. For instance, they could be tested for their antibacterial, antiviral, antifungal, anticancer, and other pharmacological properties . The synthesis of this compound could also be optimized, and its physical and chemical properties could be further characterized .

Eigenschaften

IUPAC Name |

2-[2-[4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3S/c31-24-18-6-1-4-17-5-2-7-19(22(17)18)25(32)30(24)14-13-28-9-11-29(12-10-28)16-21-26-27-23(33-21)20-8-3-15-34-20/h1-8,15H,9-14,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXWZJIPPJOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NN=C(O5)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)

![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)

![1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2409593.png)

![Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2409596.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2409602.png)

![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)